1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester
Description
Synthesis and Structural Features
The compound 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester (hereafter referred to as the "target compound") is synthesized via a Pictet–Spengler reaction. The process involves condensing tryptophan methyl ester with 4-chlorobenzaldehyde in dichloromethane (CH₂Cl₂) under trifluoroacetic acid (TFA) catalysis and nitrogen atmosphere. The reaction proceeds for four days, followed by neutralization, extraction, and chromatographic separation to isolate cis and trans isomers .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-9,16-17,21-22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVZWMNWLZHJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)Cl)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
Hydrolysis of Methyl Ester
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.
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Mechanistic Insight : Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water. Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻) for saponification.
Nucleophilic Substitution of Chloro Group
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions, enabling diversification of the aromatic ring.
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Steric/Electronic Effects : The electron-withdrawing chlorine activates the ring for NAS but steric hindrance from the β-carboline core limits reactivity at meta positions .
Reactivity of Tetrahydro-β-Carboline Core
The saturated six-membered ring undergoes oxidation and ring-opening reactions under specific conditions:
Oxidation to β-Carboline
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, RT, 12 h | 1-(4-Chloro-phenyl)-β-carboline-3-carboxylate | 60–75% | |
| MnO₂ | Toluene, reflux, 6 h | 1-(4-Chloro-phenyl)-β-carboline-3-carboxylate | 55–70% |
Epoxide Ring-Opening Reactions
The tetrahydro-β-carboline nitrogen participates in nucleophilic attacks on epoxides:
| Epoxide | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Styrene oxide | p-TSA, MeOH, RT | THβC–isatin conjugate | 40–55% | |
| Ethylene oxide | HFIP, 60°C | THβC–glycol adduct | 50–65% |
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Mechanism : Acidic conditions protonate the epoxide, enabling nucleophilic attack by the β-carboline nitrogen .
Stereochemical Transformations
The compound exhibits cis-trans isomerism at C-1 and C-3. Acidic conditions promote epimerization:
Conjugation with Electrophiles
The indole nitrogen reacts with electrophiles, enabling further functionalization:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Chloroacetyl-THβC derivative | 70–85% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl-THβC derivative | 60–75% |
Table 2: Epoxide Reactivity Trends
| Epoxide | Reactivity (Yield) | Catalyst Efficiency |
|---|---|---|
| Styrene oxide | Moderate (40–55%) | p-TSA > HFIP |
| Ethylene oxide | High (50–65%) | HFIP |
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications. Key areas of research include:
- Antimalarial Activity : Studies have shown that derivatives of this compound possess antimalarial properties against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) analyses indicate that specific modifications enhance efficacy.
- Antiproliferative Effects : The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast cancer. Research indicates that certain structural modifications can significantly increase cytotoxicity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The following table summarizes key findings from recent research on structural modifications and their impact on activity:
| Compound | Modification | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 8f | N-benzyl | 25.01 | MCF-7 |
| 9c | THβC–oxindole | 24.1 | Triple-Negative Breast Cancer (TNBC) |
| 4h | R-methyl | 2.0 nM | P. falciparum |
Case Study 1: Antimalarial Efficacy
In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group exhibited preferential binding to the active conformer necessary for inhibiting malaria parasites effectively. This study highlights the potential of specific structural modifications in enhancing antimalarial activity.
Case Study 2: Anticancer Potential
Another investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. The study concluded that compounds with specific substitutions at the C-5 position showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of structural optimization in developing effective anticancer agents.
Synthesis Routes and Methods
The synthesis of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester typically involves several steps:
- Formation of Beta-Carboline Framework : The initial step involves constructing the beta-carboline core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce functional groups such as the chloro-phenyl moiety and carboxylic acid methyl ester.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Physical and Spectral Properties
- Isomer III (1S,3S configuration) :
- Yield : 45% (yellow powder)
- Melting Point : 221–224°C
- NMR Data :
- $ ^1 \text{H-NMR (CDCl}_3\text{)} $: δ 8.89 (NH), 5.24 (CHPh), 3.83 (OCH₃)
- $ ^{13} \text{C-NMR} $: Confirms ester carbonyl (δ ~172 ppm) and aromatic carbons .
The 4-chlorophenyl substituent enhances lipophilicity and may influence receptor binding, while the methyl ester group improves solubility for synthetic handling.
The target compound belongs to the tetrahydro-β-carboline (THβC) family, a scaffold known for diverse bioactivities. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of THβC Derivatives
Key Comparative Insights
The benzodioxolyl analog (CAS 629652-40-0) incorporates a fused dioxane ring, improving rigidity and affinity for PDE5A, as seen in Tadalafil derivatives . The 4-methoxyphenyl variant (CAS 1214193-64-2) introduces a polarizable methoxy group, which may reduce oxidative metabolism compared to chloro substituents .
Synthetic Utility :
- The target compound’s synthesis (45% yield for isomer III) is comparable to other THβC derivatives, though the benzodioxolyl analog requires additional steps (e.g., chloroacetylation) for PDE5A inhibition .
Spectral and Analytical Differences :
- IR : The benzodioxolyl analog shows additional C-O-C stretches (~1250 cm⁻¹) from the dioxane ring, absent in the target compound .
- NMR : The 4-methoxyphenyl derivative exhibits a singlet at δ ~3.8 ppm for the OCH₃ group, distinct from the target’s aromatic proton splitting patterns .
Substituted THβCs often exhibit affinity for serotonin receptors or phosphodiesterases .
Biological Activity
1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H16ClN2O2
- Molecular Weight : 288.76 g/mol
This compound belongs to the class of tetrahydro-β-carbolines, which are known for their significant biological properties.
Anticancer Activity
Research indicates that tetrahydro-β-carboline derivatives exhibit promising anticancer properties. A study demonstrated that similar compounds could induce apoptosis in colorectal cancer cell lines (e.g., HCT-8) through the suppression of the NF-κB signaling pathway, leading to mitochondrial membrane potential loss and caspase activation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | Concentration (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline | HCT-8 | 0.5 - 4 | Induction of apoptosis via NF-κB suppression |
| (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | HCT-8 | 0.5 - 4 | Apoptosis through caspase activation |
Neuroprotective Effects
Tetrahydro-β-carbolines have also been studied for their neuroprotective effects. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis. Their antioxidant properties are attributed to their ability to scavenge free radicals and reduce oxidative damage in neuronal tissues .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Tetrahydro-β-carbolines are known to modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.
- NF-κB Pathway Inhibition : It suppresses the NF-κB pathway, which is often activated in cancerous cells and contributes to their survival and proliferation.
- Antioxidant Activity : The ability to scavenge free radicals helps in reducing oxidative stress, thereby protecting cells from damage.
Study on Anticancer Efficacy
In a comprehensive study conducted by researchers at a leading university, various tetrahydro-β-carboline derivatives were screened for their anticancer efficacy against multiple human cancer cell lines. The results revealed that compounds with specific substitutions exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin .
Neuroprotection Research
Another study focused on the neuroprotective effects of tetrahydro-β-carbolines in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in animal models of Alzheimer's disease .
Q & A
Q. Q1: What is the optimized synthetic route for preparing 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, and how are reaction conditions controlled?
Methodological Answer: The compound is synthesized via a Pictet–Spengler reaction between tryptophan methyl ester and 4-chlorobenzaldehyde. Key steps include:
- Dissolving reactants in CH₂Cl₂ under N₂ at 0°C with trifluoroacetic acid (TFA) as a catalyst.
- Stirring for 4 days to ensure complete cyclization.
- Neutralizing with dilute NH₄OH, followed by extraction with CH₂Cl₂ and drying over Na₂SO₄ .
- Purification via silica gel column chromatography:
- Prolonged reaction time (4 days) ensures high conversion.
- TFA concentration and temperature (0°C) minimize side reactions.
Q. Q2: How are cis- and trans-isomers resolved, and what analytical techniques confirm their structures?
Methodological Answer: Isomers are separated using silica gel column chromatography. Structural confirmation relies on:
- ¹H/¹³C-NMR : Distinct chemical shifts for stereochemical assignments. For example, the trans-isomer (XVIII) shows a singlet at δ 6.10 ppm (CHPh) and a doublet at δ 5.23 ppm (CHCOOCH₃) in CDCl₃ .
- IR Spectroscopy : Peaks at 1737 cm⁻¹ (ester C=O) and 1658 cm⁻¹ (amide C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 417 for trans-isomer) validate molecular weight .
Advanced Characterization and Structural Analysis
Q. Q3: What challenges arise in interpreting NMR data for β-carboline derivatives, and how are they addressed?
Methodological Answer: Complex splitting patterns due to restricted rotation and stereochemistry require:
Q. Q4: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer: Single-crystal X-ray diffraction:
- Crystals grown via slow evaporation (e.g., diethyl ether).
- Data collected at 123 K (Enraf-Nonius CAD-4 diffractometer) .
- Refinement (e.g., R factor < 0.054) confirms absolute configuration and hydrogen-bonding networks .
Mechanistic and Functional Studies
Q. Q5: How does the 4-chlorophenyl substituent influence reactivity in subsequent derivatization?
Methodological Answer: The electron-withdrawing Cl group enhances electrophilicity at C-2, enabling:
Q. Q6: What strategies mitigate low yields in multi-step syntheses of β-carboline analogs?
Methodological Answer:
- Reaction Monitoring : TLC (UV detection) identifies intermediates and optimizes stepwise conditions .
- Protecting Groups : Use of Boc or Fmoc to prevent side reactions at N-9 .
- Microwave Assistance : Accelerates cyclization (reducing 4-day reaction to hours) .
Data Contradictions and Validation
Q. Q7: How to reconcile discrepancies in elemental analysis (e.g., C% deviation > 0.4%)?
Methodological Answer:
- Replicate Analysis : Conduct triplicate measurements to assess consistency.
- Alternative Techniques : Validate via high-resolution mass spectrometry (HRMS) .
- Sample Purity : Re-crystallize from Et₂O/hexane to remove residual solvents .
Advanced Applications in Drug Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
